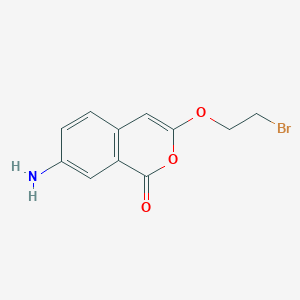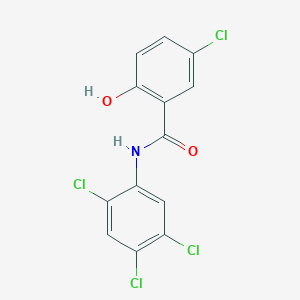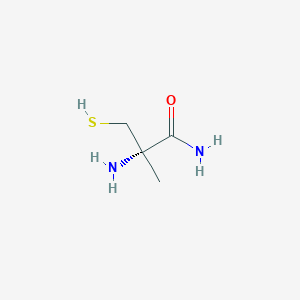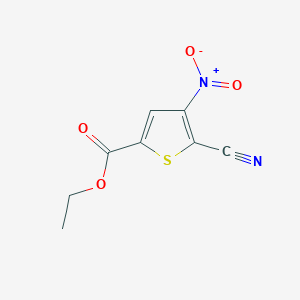
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromoethoxy group, and a benzopyranone core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyranone Core: The initial step involves the synthesis of the benzopyranone core through a cyclization reaction of appropriate precursors.
Introduction of the Bromoethoxy Group: The bromoethoxy group is introduced via a nucleophilic substitution reaction, where a suitable bromoethanol derivative reacts with the benzopyranone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often stabilized by hydrogen bonding and van der Waals interactions within the active site.
Comparison with Similar Compounds
Similar Compounds
7-Amino-3-(2-chloroethoxy)-1H-2-benzopyran-1-one: Similar structure but with a chloroethoxy group instead of a bromoethoxy group.
7-Amino-3-(2-fluoroethoxy)-1H-2-benzopyran-1-one: Contains a fluoroethoxy group, offering different reactivity and properties.
7-Amino-3-(2-iodoethoxy)-1H-2-benzopyran-1-one: Features an iodoethoxy group, which can influence its chemical behavior.
Uniqueness
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents.
Properties
CAS No. |
913837-02-2 |
|---|---|
Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
7-amino-3-(2-bromoethoxy)isochromen-1-one |
InChI |
InChI=1S/C11H10BrNO3/c12-3-4-15-10-5-7-1-2-8(13)6-9(7)11(14)16-10/h1-2,5-6H,3-4,13H2 |
InChI Key |
OPBJLBJYBIRHFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC(=C2)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~5~-phosphane](/img/structure/B12600929.png)
![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)

![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)



![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)



![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)


